molecular formula C23H18N2O4 B433276 2-amino-4-[4-(benzyloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 300703-74-6

2-amino-4-[4-(benzyloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No. B433276
CAS RN: 300703-74-6
M. Wt: 386.4g/mol
InChI Key: NJMCXBYSCXLLOO-UHFFFAOYSA-N
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Description

“2-amino-4-[4-(benzyloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These compounds are important heterocyclic compounds with a wide range of interesting biological activities . They have received increasing attention due to their potential pharmacological properties .


Synthesis Analysis

These compounds are synthesized via a multicomponent reaction involving kojic acid, benzyloxy benzaldehyde, and malononitrile . The structures of the compounds are characterized using FT-IR, 1H-, and 13C-NMR spectroscopic analyses .


Molecular Structure Analysis

The molecular structure of these compounds is analyzed using various spectroscopic techniques such as FT-IR, 1H-, and 13C-NMR . In silico studies are performed for both R and S enantiomers .


Chemical Reactions Analysis

The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined using various spectroscopic techniques and in silico studies .

Mechanism of Action

Target of Action

The specific targets can vary depending on the exact structure and functional groups present in the compound .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering their function .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The downstream effects of these alterations can include changes in cell growth, differentiation, and survival .

Pharmacokinetics

The compound’s bioavailability can be influenced by factors such as its solubility, stability, and the presence of functional groups that can interact with transport proteins .

Result of Action

Based on its structural similarity to other compounds, it may have effects such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cell cycle arrest .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of competing molecules .

Future Directions

The compound can serve as a drug candidate to develop more potent antityrosinase agents due to its low toxicity and its high inhibition activity . This suggests potential future directions in drug discovery and development.

properties

IUPAC Name

2-amino-7-methyl-5-oxo-4-(4-phenylmethoxyphenyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-14-11-19-21(23(26)28-14)20(18(12-24)22(25)29-19)16-7-9-17(10-8-16)27-13-15-5-3-2-4-6-15/h2-11,20H,13,25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMCXBYSCXLLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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